molecular formula C19H18N4O2 B2696345 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1170285-12-7

1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No. B2696345
M. Wt: 334.379
InChI Key: PSXUONFDPMQYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Synthesis and Biological Activity

  • Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : A study focused on the synthesis of novel bicyclic systems involving the 1,2,4-oxadiazole ring. It highlighted the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds and predicted their biological activities using a PASS prediction (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Microwave-assisted Synthesis of Pyrazolopyridines : This study explored the synthesis of pyrazolopyridine derivatives and their activities. It found significant antioxidant, antitumor, and antimicrobial properties in some of the synthesized compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Apoptosis Inducers and Anticancer Agents

  • Discovery of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles as Apoptosis Inducers : This research identified a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. The study emphasized the importance of the oxadiazole ring in inducing apoptosis in cancer cells (Zhang et al., 2005).

Antibacterial Activity

  • Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives : This paper discussed the design, synthesis, and assessment of 1,3,4-oxadiazole thioether derivatives for antibacterial activities. It found that these compounds demonstrated good inhibitory effects against certain bacterial strains (Song et al., 2017).

Antimycobacterial Agents

  • Synthesis and Modeling Studies of Pyrrole Analogs as Antimycobacterial Agents : This investigation synthesized pyrrole analogs, including derived oxadiazoles, and evaluated them for antimycobacterial activities. It revealed promising anti-tubercular activity in some compounds (Joshi et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

  • Electron-Transporting/Exciton-Blocking Material for OLEDs : This study synthesized m-terphenyl oxadiazole derivatives for use in OLEDs. These materials demonstrated high efficiency and reduced driving voltages in blue, green, and red OLED devices (Shih et al., 2015).

Luminescent and Charge Transport Materials

  • Optical and Electronic Properties of 1,3,4-Oxadiazole Derivatives : This research explored the optical, electronic, and charge transport properties of various 1,3,4-oxadiazole derivatives for potential application in OLEDs. The study highlighted their promising characteristics as luminescent and charge transport materials (Sun & Jin, 2017).

properties

IUPAC Name

1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXUONFDPMQYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

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